molecular formula C20H18N2O2 B11046150 (3E,4Z)-3-benzylidene-4-[(dimethylamino)methylidene]-1-phenylpyrrolidine-2,5-dione

(3E,4Z)-3-benzylidene-4-[(dimethylamino)methylidene]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B11046150
M. Wt: 318.4 g/mol
InChI Key: QGPHTLWELLYEIM-XINBEAJESA-N
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Description

(3Z,4E)-3-[(DIMETHYLAMINO)METHYLIDENE]-1-PHENYL-4-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE is a complex organic compound with a unique structure that includes a pyrrolidine-2,5-dione core. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,4E)-3-[(DIMETHYLAMINO)METHYLIDENE]-1-PHENYL-4-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with pyrrolidine-2,5-dione derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3Z,4E)-3-[(DIMETHYLAMINO)METHYLIDENE]-1-PHENYL-4-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3Z,4E)-3-[(DIMETHYLAMINO)METHYLIDENE]-1-PHENYL-4-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z,4E)-3-[(DIMETHYLAMINO)METHYLIDENE]-1-PHENYL-4-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z,4E)-3-[(DIMETHYLAMINO)METHYLIDENE]-1-PHENYL-4-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE is unique due to its specific substitution pattern and the presence of both dimethylamino and phenylmethylidene groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

(3E,4Z)-3-benzylidene-4-(dimethylaminomethylidene)-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C20H18N2O2/c1-21(2)14-18-17(13-15-9-5-3-6-10-15)19(23)22(20(18)24)16-11-7-4-8-12-16/h3-14H,1-2H3/b17-13+,18-14-

InChI Key

QGPHTLWELLYEIM-XINBEAJESA-N

Isomeric SMILES

CN(C)/C=C\1/C(=C\C2=CC=CC=C2)/C(=O)N(C1=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C=C1C(=CC2=CC=CC=C2)C(=O)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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